molecular formula C17H19N3O2 B5856237 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol

2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol

Cat. No. B5856237
M. Wt: 297.35 g/mol
InChI Key: BGTVYGBMHZOCPF-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol, also known as EMMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMMP is a potent inhibitor of several enzymes and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol inhibits enzymes by binding to the active site and preventing the enzyme from carrying out its normal function. The mechanism of action of 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol is complex and involves several steps. It has been shown to inhibit the activity of tyrosinase by binding to the copper ion in the active site. 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol has also been shown to inhibit the activity of lipoxygenase and cyclooxygenase-2 by blocking the access of their substrates to the active site.
Biochemical and Physiological Effects:
2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for the treatment of various diseases. 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol has also been shown to have anticancer properties and has been studied for its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes, which makes it a valuable tool for studying enzyme function. 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol is also relatively stable and can be stored for long periods of time without degradation. However, 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol has some limitations for use in lab experiments. It is a synthetic compound and may not accurately mimic the function of natural compounds. 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol may also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol. One potential area of research is the development of 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol analogs with improved potency and selectivity for specific enzymes. Another area of research is the study of 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol in animal models to determine its potential therapeutic applications. 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol may also be studied in combination with other compounds to determine its synergistic effects. Finally, the potential use of 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol in drug delivery systems may be explored.

Synthesis Methods

2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol can be synthesized using a multi-step process that involves the reaction of several starting materials. The synthesis method involves the condensation of 2-methoxyphenol with 1-ethyl-1H-benzimidazole-5-carbaldehyde in the presence of a base. The resulting intermediate is then reacted with formaldehyde and hydrogen peroxide to yield 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol.

Scientific Research Applications

2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several enzymes, including tyrosinase, lipoxygenase, and cyclooxygenase-2. 2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol has also been shown to have anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

2-[[(1-ethylbenzimidazol-5-yl)amino]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-20-11-19-14-9-13(7-8-15(14)20)18-10-12-5-4-6-16(22-2)17(12)21/h4-9,11,18,21H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTVYGBMHZOCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol

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